2-Bromobenzoate vs. 3-/4-Bromo Analogs: A 6-Fold Increase in Acidity Dictates Reactivity
The pKa of 2-bromobenzoic acid is significantly lower than its 3- and 4-bromo analogs, due to the ortho-effect . This increased acidity directly influences the compound's speciation, solubility, and reactivity in pH-dependent processes like biotransformations and metal-catalyzed cycles where the carboxylate is the active species [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.84 |
| Comparator Or Baseline | 3-Bromobenzoic acid: pKa = 3.86; 4-Bromobenzoic acid: pKa = 3.96 |
| Quantified Difference | 2-bromo is 1.02 (vs. 3-bromo) and 1.12 (vs. 4-bromo) pKa units lower. |
| Conditions | Measured at 25°C |
Why This Matters
For applications requiring the carboxylate anion (e.g., in aqueous catalysis or microbial degradation), 2-bromobenzoate is the predominant species at a lower pH than its analogs, a critical factor for reaction design and procurement.
- [1] Saphier, M., et al. (2002). Copper(I) as a Homogeneous Catalyst for the Ullmann Reaction in Aqueous Solutions − The Transformation of 2-Bromobenzoate into Salicylate. European Journal of Inorganic Chemistry, 2002(5), 1226–1234. View Source
